molecular formula C17H14N2OS B14138124 4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- CAS No. 89069-41-0

4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl-

Cat. No.: B14138124
CAS No.: 89069-41-0
M. Wt: 294.4 g/mol
InChI Key: YEJIECJPKDBEKC-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a pyrimidinone core with methylthio and diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- typically involves multiple steps. One common method starts with the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one. This is followed by bromination and further nucleophilic substitution reactions . The reaction conditions often involve the use of thionyl chloride, bromine, and cyclopentylamine under controlled temperatures and inert atmospheres .

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. They often involve the use of inexpensive raw materials and reagents, as well as readily controllable reaction conditions to minimize environmental hazards .

Chemical Reactions Analysis

Types of Reactions: 4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular pathways, leading to effects such as cell cycle arrest or apoptosis . The compound’s molecular targets include cyclin-dependent kinases and other regulatory proteins involved in cell division .

Comparison with Similar Compounds

Uniqueness: 4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a higher degree of stability and specificity in its interactions with molecular targets .

Properties

CAS No.

89069-41-0

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

2-methylsulfanyl-3,6-diphenylpyrimidin-4-one

InChI

InChI=1S/C17H14N2OS/c1-21-17-18-15(13-8-4-2-5-9-13)12-16(20)19(17)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

YEJIECJPKDBEKC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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